molecular formula C13H14N2O B2563864 N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide CAS No. 107756-67-2

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Cat. No.: B2563864
CAS No.: 107756-67-2
M. Wt: 214.268
InChI Key: ZDZWHUBLDZGZGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide ( 107756-67-2) is a specialty organic compound with a molecular formula of C 13 H 14 N 2 O and a molecular weight of 214.26 g/mol . This molecule features a bicyclic 5,6,7,8-tetrahydronaphthalene core structure, which consists of a fully aromatic benzene ring fused to a partially saturated cyclohexene ring, substituted with a cyano group (-C≡N) at the 5-position and an acetamide group (-NHCOCH 3 ) at the 2-position . The compound serves as a valuable chemical intermediate and precursor in organic synthesis and medicinal chemistry research . Its unique structure, particularly the electron-withdrawing cyano group on the partially saturated ring, makes it a versatile building block for constructing more complex heterocyclic systems . Researchers utilize this compound in the synthesis of novel chemical entities, such as (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles, which are frameworks of interest in pharmaceutical development . Preliminary scientific investigations suggest that this compound and its structural analogs are studied for their potential biological activities, which may include antimicrobial and anticancer properties, although specific mechanisms of action require further elucidation . The compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, primarily at the cyano and amide functional groups . For research and characterization purposes, key spectroscopic data have been reported. The 1 H NMR spectrum (400 MHz, CDCl 3 ) shows characteristic signals, including a singlet at δ 1.98 for the acetamide methyl group and a broad singlet at δ 7.55 for the amide proton. The 13 C NMR (100 MHz, CDCl 3 ) displays a signal at δ 118.5 for the cyano carbon . In mass spectrometry, the compound exhibits a molecular ion peak at m/z 214, with a base peak at m/z 143 corresponding to the [M–C≡N–COCH 3 ] + fragment . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9(16)15-12-5-6-13-10(7-12)3-2-4-11(13)8-14/h5-7,11H,2-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDZWHUBLDZGZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C(CCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoacetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted cyanoacetamide derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H14N2O
  • Molecular Weight : 214.26 g/mol
  • CAS Number : 107756-67-2

The compound features a naphthalene backbone with a cyano group and an acetamide functional group. These structural characteristics are crucial for its reactivity and biological activity.

Chemistry

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide serves as a precursor for synthesizing various heterocyclic compounds. Its unique chemical structure allows it to participate in several reactions:

  • Oxidation : Can form oxo derivatives.
  • Reduction : The cyano group can be converted to an amine group.
  • Substitution : Participates in nucleophilic substitution reactions.
Reaction TypeProducts Formed
OxidationOxo derivatives
ReductionAmine derivatives
SubstitutionSubstituted cyanoacetamide derivatives

Biology

The compound is studied for its potential biological activities, including:

  • Antimicrobial Activity : Initial studies suggest effectiveness against Gram-positive and Gram-negative bacteria.
    Study TypeFindings
    Inhibition StudiesSimilar naphthalene derivatives show activity against microbes.
  • Anticancer Activity : Research indicates that it may inhibit cancer cell proliferation.
    CompoundCell LineIC50 (µg/mL)
    Compound AA431 (epidermoid carcinoma)1.98 ± 1.22
    Compound BJurkat (T-cell leukemia)1.61 ± 1.92

Medicine

Ongoing research is exploring the therapeutic potential of this compound for various diseases. Its mechanisms of action may involve:

  • Receptor Binding : Potential high affinity for multiple receptors.
  • Modulation of Cellular Processes : Influences signaling pathways related to cancer progression and antimicrobial resistance.

In Silico Docking Studies

Molecular docking simulations have indicated strong binding affinities to proteins involved in cancer and microbial resistance. These findings provide insights into the compound's potential therapeutic applications.

Synthesis and Evaluation

Recent studies synthesized various derivatives of naphthalene-based compounds and evaluated their biological activities. The results highlighted the importance of substituent groups on the naphthalene ring in enhancing bioactivity.

Pharmacological Profiling

Research is ongoing to profile the pharmacological effects of this compound in vivo to fully understand its therapeutic potential.

Mechanism of Action

The mechanism of action of N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Modifications

The tetrahydronaphthalene (tetralin) core is shared among several analogs, but substitutions at the 5-position and acetamide group variations define their uniqueness:

N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CAS 88611-67-0)
  • Substituent : Oxo (keto) group at the 5-position.
  • Molecular Weight : 203.24 g/mol .
Tamibarotene (N-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide)
  • Substituent : Tetramethyl groups at the 5,5,8,8-positions.
  • Molecular Weight : ~283.41 g/mol (calculated).
  • Applications: Approved retinoid for acute promyelocytic leukemia; methyl groups enhance lipophilicity and receptor binding .
  • Key Differences: Steric hindrance from methyl groups may reduce reactivity compared to the cyano derivative.
Asinex 51216586
  • Substituent : Spiro ring system attached to the acetamide.
  • Activity : Binds fibroblast growth factor 2 (FGF2) with a binding energy of -7.8 kcal/mol .

Functional Group Variations

Sulfonamide Derivatives (e.g., 4o in )
  • Structure : N-(4-(N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl)phenyl)acetamide.
  • Key Differences: Sulfonamide group increases acidity and hydrogen-bonding capacity compared to cyano derivatives, influencing pharmacokinetics .
Nitro-Substituted Analogs (e.g., 6b in )
  • Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide.
  • Spectroscopic Data: IR peaks at 1504 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (C–N) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent(s) Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Source
N-(5-Cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Cyano at 5-position Not provided Cyano, acetamide Not specified Target Compound
N-(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide Oxo at 5-position 203.24 Keto, acetamide Healing drugs
Tamibarotene Tetramethyl at 5,5,8,8-positions ~283.41 Methyl, acetamide Anticancer (retinoid receptor agonist)
Asinex 51216586 Spiro ring substituent Not provided Spiro system, acetamide FGF2 inhibitor (Binding: -7.8 kcal/mol)
6b (Nitro-substituted analog) Nitrophenyl, triazole 404.14 (HRMS) Nitro, triazole, acetamide Not specified

Substituent Effects

  • Cyano vs. Oxo: The cyano group’s stronger electron-withdrawing nature may increase metabolic stability compared to the oxo analog, which could be more prone to reduction .
  • Spiro Systems (Asinex 51216586) : Conformational restriction may enhance binding specificity to targets like FGF2 .

Biological Activity

N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H14N2O
  • CAS Number : 107756-67-2
  • Molecular Weight : 214.26 g/mol

This compound features a naphthalene backbone with a cyano group and an acetamide functional group, which are critical for its biological activity.

The biological activity of this compound can be inferred from studies on similar compounds. It is believed to interact with various biological targets through the following mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also bind effectively to specific targets in the body.
  • Modulation of Cellular Processes : The compound likely influences cellular signaling pathways, leading to changes in cell proliferation and apoptosis .
  • Biochemical Pathways : It may affect pathways related to cancer progression and antimicrobial activity, similar to other naphthalene derivatives.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

Anticancer Activity

Studies have shown that compounds with structural similarities can inhibit cancer cell proliferation. For example:

  • Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects. The IC50 values for related compounds suggest potential effectiveness against tumor growth .
CompoundCell LineIC50 (µg/mL)
Compound AA431 (epidermoid carcinoma)1.98 ± 1.22
Compound BJurkat (T-cell leukemia)1.61 ± 1.92

These findings imply that this compound could be further investigated as an anticancer agent.

Antimicrobial Activity

Initial studies suggest that this compound may possess antimicrobial properties. Its structural features could enhance its interaction with microbial targets:

  • Inhibition Studies : Similar naphthalene derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • In Silico Docking Studies : Molecular docking simulations indicate strong binding affinities to key proteins involved in cancer and microbial resistance . These simulations provide insights into the potential therapeutic applications.
  • Synthesis and Evaluation : A recent study synthesized various derivatives of naphthalene-based compounds and evaluated their biological activities. The findings highlighted the importance of substituent groups on the naphthalene ring in enhancing bioactivity .
  • Pharmacological Profiling : Ongoing research aims to profile the pharmacological effects of this compound in vivo to understand its therapeutic potential fully.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(5-cyano-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide and its analogues?

  • Methodological Answer : The compound can be synthesized via copper-catalyzed coupling reactions (e.g., with sodium sulfinates in green solvents) or solvent-free condensation using aldehydes, acetamide, and β-naphthol under catalytic phenylboronic acid . For analogues, click chemistry (1,3-dipolar cycloaddition between azides and alkynes) in mixed solvents (e.g., tert-butanol/water) with Cu(OAc)₂ catalysis is effective, yielding triazole-linked derivatives with high regioselectivity . Purification typically involves column chromatography (DCM/EA or Hexane/EA systems) and recrystallization from ethanol. Characterization includes ¹H/¹³C NMR, HRMS, and IR spectroscopy .

Q. How can structural isomers of tetrahydronaphthalene derivatives be distinguished using spectroscopic techniques?

  • Methodological Answer : Cis/trans isomers (e.g., N-(5,6-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide) are differentiated via ¹H NMR coupling constants (J-values) and NOESY correlations. For example, trans-isomers exhibit distinct splitting patterns in the methoxy and tetrahydronaphthalene protons compared to cis-forms . X-ray crystallography further resolves dihedral angles between aromatic rings (e.g., 78.32° vs. 84.70° in polymorphic forms), confirming stereochemical assignments .

Q. What purification strategies are optimal for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography using gradient elution (e.g., Hexane:EA 8:2 to 6:4) effectively separates the target compound from byproducts. For polar derivatives, reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA modifier) improves resolution . Recrystallization from ethanol or methanol yields high-purity solids (>95% by ¹H NMR) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyano group in this compound during functionalization?

  • Methodological Answer : The electron-withdrawing cyano group activates the adjacent tetrahydronaphthalene ring for electrophilic substitution (e.g., nitration or halogenation) at the para position. Steric hindrance from the fused ring system, however, limits access to ortho positions. Computational studies (DFT) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets predict reactivity trends, validated experimentally via regioselective bromination (e.g., 4-Bromo derivatives in 72% yield) .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Discrepancies in cytotoxicity (e.g., IC₅₀ variations in cancer cell lines) often arise from differences in assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., MTT assays at 48h, 10% FBS) and verifying compound stability (via LC-MS monitoring) reduces variability . Meta-analysis of SAR data identifies critical substituents: Cyano groups enhance membrane permeability, while acetamide moieties modulate target binding (e.g., kinase inhibition) .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in crystalline forms of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals dominant N–H···O and O–H···O hydrogen bonds, with Hirshfeld surface analysis quantifying contact contributions (e.g., 25% O···H interactions). Polymorphic forms exhibit varied packing motifs due to π-π stacking (3.8–4.2 Å interplanar distances) and C–H···π interactions, impacting solubility and bioavailability .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

  • Methodological Answer : In silico tools (e.g., SwissADME, StarDrop) assess CYP450 metabolism, identifying vulnerable sites (e.g., cyano hydrolysis to amides). MD simulations (AMBER force field) model liver microsome interactions, while in vitro assays with human hepatocytes validate predictions. For instance, methyl substituents at C8 reduce CYP3A4-mediated clearance by 40% .

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